molecular formula C27H32O5 B1683273 Tr-PEG4-OH CAS No. 125274-16-0

Tr-PEG4-OH

Numéro de catalogue: B1683273
Numéro CAS: 125274-16-0
Poids moléculaire: 436.5 g/mol
Clé InChI: NVNUQXMSFVIKJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tr-PEG5 (CAS 125274-16-0) is a polyethylene glycol (PEG)-based linker reagent that features a trityl (Trt) alcohol protecting group on one end and a terminal hydroxyl group on the other . The trityl group is stable under basic conditions but can be selectively removed under mild acidic conditions, allowing for strategic, step-wise derivatization in complex synthetic pathways . The terminal hydroxyl provides a handle for further functionalization, enabling the connection to various molecules of interest. This compound is primarily applied in the synthesis of Antibody-Drug Conjugates (ADCs), where it serves as a crucial spacer to link cytotoxic drugs to antibodies, facilitating targeted drug delivery . Its utility also extends to general bioconjugation, where it acts as a hydrophilic spacer to improve the stability, solubility, and bioavailability of conjugated products in aqueous media . Furthermore, Tr-PEG5 is used in drug formulation, nanotechnology, and the development of new biomaterials . The incorporation of the PEG chain enhances the pharmacokinetic properties of therapeutic agents by reducing immunogenicity, prolonging circulation time in vivo, and decreasing undesirable steric hindrance in biological interactions . For Research Use Only (RUO). Not for use in humans.

Propriétés

IUPAC Name

2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O5/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNUQXMSFVIKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468360
Record name 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125274-16-0
Record name 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Solid-Phase Synthesis of Tr-PEG5-OH

Methodology Overview

Solid-phase synthesis enables precise, stepwise elongation of PEG chains on a polystyrene resin. Adapted from PMC5658237, this method involves:

  • Resin Functionalization : Wang resin (4-benzyloxy benzyl alcohol) is swelled in tetrahydrofuran (THF) and deprotonated with tert-butyl potassium (tBuOK).
  • Monomer Coupling : A trityl-protected tetraethylene glycol monomer (e.g., trityl-O-(CH₂CH₂O)₄-Ts) reacts with the resin-bound alkoxide via Williamson ether synthesis.
  • Deprotection and Elongation : Iterative detritylation (3% trichloroacetic acid) and coupling cycles extend the PEG chain to five units.
  • Cleavage : Trifluoroacetic acid (TFA) severs the PEG-resin bond, yielding Tr-PEG5-OH.
Table 1: Solid-Phase Synthesis Parameters for Tr-PEG5-OH
Parameter Value/Description Source
Resin Loading 1.0 mmol/g
Coupling Time 7 hours per monomer
Deprotonation Agent 0.1 M tBuOK in THF
Yield 85–92%
Purity (MALDI-TOF MS) Monodispersity (Đ = 1.02–1.05)

Advantages and Limitations

  • Advantages : Chromatography-free purification, high monodispersity, and scalability to multi-gram quantities.
  • Limitations : Requires specialized equipment (e.g., peptide synthesizers) and prolonged reaction times (35+ hours for five units).

Solution-Phase Mono-Tritylation of PEG5 Diol

Selective Protection Strategy

Mono-tritylation of PEG5 diol (HO-(CH₂CH₂O)₅-H) exploits the steric bulk of trityl chloride to selectively protect one primary hydroxyl group:

  • Reaction Setup : PEG5 diol (1 equiv) reacts with trityl chloride (1.05 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
  • Base Selection : Pyridine (2 equiv) neutralizes HCl byproducts, preventing di-tritylation.
  • Workup : Precipitation in cold diethyl ether removes excess reagents, yielding Tr-PEG5-OH.
Table 2: Solution-Phase Mono-Tritylation Optimization
Condition Outcome Source
Stoichiometry (TrCl:PEG) 1.05:1 minimizes di-tritylation
Solvent Anhydrous DCM or THF
Reaction Time 12–24 hours at 25°C
Yield 70–78%

Challenges in Mono-Functionalization

  • Di-Tritylation Byproducts : Excess trityl chloride or prolonged reaction times promote bis-tritylation, necessitating careful stoichiometric control.
  • Purification : Silica gel chromatography separates mono- and di-tritylated species, reducing scalability.

Activation-Based Coupling via Tosyl Derivatives

Tosylation-Displacement Approach

This two-step method activates PEG5 diol for trityl group introduction:

  • Tosylation : PEG5 diol reacts with tosyl chloride (1 equiv) in pyridine, yielding PEG5 mono-tosylate (Ts-O-(CH₂CH₂O)₅-H).
  • Trityl Displacement : Tosylate intermediates react with trityl alcohol under alkaline conditions (e.g., K₂CO₃ in DMF), though low nucleophilicity of trityl alcohol often necessitates Mitsunobu conditions.

Mitsunobu Reaction Optimization

The Mitsunobu reaction couples trityl alcohol directly to PEG5 diol:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
  • Outcome : 65–72% yield of Tr-PEG5-OH, with di-tritylation <5%.
Table 3: Mitsunobu Reaction Parameters
Parameter Value/Description Source
PEG5 Diol Equiv 1.0
Trityl Alcohol Equiv 1.2
Reaction Time 48 hours at 25°C
Purification Size-exclusion chromatography

Spectroscopic Characterization of Tr-PEG5-OH

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • δ 7.4–7.2 ppm (m, 15H, trityl aromatic protons).
    • δ 3.8–3.5 ppm (m, 20H, PEG methylene groups).
    • δ 2.3 ppm (t, 2H, -CH₂OH).

Mass Spectrometry

  • ESI-MS : m/z 481.6 [M+H]⁺, matching the molecular formula C₂₉H₃₆O₆.
  • MALDI-TOF MS : Single peak at 480.59 Da, confirming monodispersity.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison for Tr-PEG5-OH Preparation
Method Yield Purity Scalability Equipment Needs
Solid-Phase 85–92% High Moderate Peptide synthesizer
Solution-Phase 70–78% Medium High Standard glassware
Mitsunobu 65–72% Medium Low Inert atmosphere

Analyse Des Réactions Chimiques

Types of Reactions

Tr-PEG5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

Tr-PEG5 is characterized by its hydrophilic nature and the presence of a trityl protecting group along with a terminal hydroxyl group. This structure enhances its solubility in aqueous environments and facilitates various chemical transformations essential for its applications in research and medicine .

Drug Delivery Systems

Tr-PEG5 plays a significant role in the development of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). The incorporation of Tr-PEG5 into these systems improves solubility, stability, and circulation time in biological systems. This enhancement leads to:

  • Increased Efficacy : Studies indicate that drugs modified with Tr-PEG5 demonstrate improved therapeutic efficacy compared to their unmodified counterparts .
  • Reduced Toxicity : The linker reduces the immunogenicity of the drugs, allowing for lower dosages while maintaining effectiveness .

Bioconjugation

Tr-PEG5 is utilized as a versatile linker in bioconjugation processes. Its ability to form stable amide bonds with proteins allows for:

  • Targeted Delivery : By linking therapeutic agents to specific proteins or antibodies, Tr-PEG5 facilitates targeted drug delivery, enhancing therapeutic outcomes .
  • Modification of Biological Molecules : The hydroxyl group on Tr-PEG5 enables further functionalization, making it suitable for designing complex biomolecules used in research .

Biochemical Research

In biochemical studies, Tr-PEG5 serves as a probe for molecular interactions and is employed in various assays to investigate biochemical pathways. Its applications include:

  • Interaction Studies : Enhancing binding affinity and specificity between biomolecules .
  • Synthesis of Complex Molecules : As a building block in organic synthesis, Tr-PEG5 contributes to the development of new compounds with specific properties .

Case Studies

  • Therapeutic Protein PEGylation : Research demonstrated that PEGylating brain-derived neurotrophic factor (BDNF) using PEG linkers like Tr-PEG5 preserved biological activity while significantly improving half-life in vivo. This suggests potential applications in treating spinal cord injuries .
  • Synthesis of ADCs : A study on ADCs highlighted how Tr-PEG5 was used as a non-cleavable linker that enhanced the pharmacokinetics of anticancer drugs while minimizing side effects through targeted delivery mechanisms .

Mécanisme D'action

The mechanism of action of Tr-PEG5 involves its interaction with molecular targets through its ether linkages and trityl group. These interactions can influence various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with other molecules makes it valuable in research and industrial applications .

Comparaison Avec Des Composés Similaires

Tr-PEG4

  • Molecular Weight : 392.49 g/mol (CAS: 133699-09-9)
  • Key Differences : Shorter PEG chain (4 ethylene glycol units vs. 5 in Tr-PEG5), resulting in reduced hydrophilicity and lower molecular weight. This impacts solubility and conjugation efficiency in aqueous environments .
  • Applications : Used in similar protective roles but less effective in steric shielding due to shorter chain length.

Ms-PEG4

  • Molecular Weight : 228.26 g/mol (CAS: 139115-89-2)
  • Key Differences : Features a mesyl (methanesulfonyl) group instead of trityl. The mesyl group acts as a leaving group, enabling nucleophilic substitution reactions. Unlike Tr-PEG5, Ms-PEG4 is more reactive but lacks the protective stability of the trityl group .
  • Applications: Primarily used for covalent modifications of proteins and nanoparticles.

Functional Analogues

PEG5-bis-(ethyl phosphonate)

  • Molecular Weight : 522.5 g/mol (CAS: 1446282-28-5)
  • Key Differences : Contains two ethyl phosphonate groups, enabling metal chelation and coordination chemistry. Unlike Tr-PEG5, which is hydrophobic and protective, this compound is designed for catalytic or drug-delivery applications requiring metal interaction .
  • Applications: Used in nanotechnology and as a linker in metallodrugs.

Tetrazine-PEG4-Biotin

  • Molecular Weight: Not explicitly listed (CAS: ADC-L-880)
  • Key Differences : Combines tetrazine (bioorthogonal reactive group) and biotin (affinity tag). While Tr-PEG5 focuses on protection and stability, this compound enables click chemistry and streptavidin-based purification .
  • Applications : Bioimaging and targeted drug delivery.

Solubility and Stability Comparison

Compound Solubility in Water Stability in Acidic Conditions Key Functional Group
Tr-PEG5 Moderate High (trityl cleavage at pH < 3) Trityl
Ms-PEG4 High Low (mesyl group hydrolyzes) Mesyl
PEG5-bis-(phosphonate) Low High Phosphonate

Notes:

  • Tr-PEG5’s solubility is hindered by the hydrophobic trityl group but remains higher than non-PEGylated trityl compounds .
  • Ms-PEG4’s high reactivity limits its use in long-term storage applications .

Key Research Findings

  • ADC Applications : Tr-PEG5 is listed in ADC linker catalogs (e.g., CAT#: ADC-L-S0289) due to its balance of stability and controlled release under acidic conditions (e.g., tumor microenvironments) .
  • Comparative Performance : Tr-PEG5 outperforms Tr-PEG4 in steric shielding and solubility for peptide synthesis, as demonstrated in supplier data .

Activité Biologique

Tr-PEG5 (Truncated Polyethylene Glycol with a five-unit chain) is a compound widely used in biochemistry and pharmaceutical applications, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article aims to summarize the biological activity of Tr-PEG5, including its mechanisms, efficacy, and applications based on diverse research findings.

Overview of Tr-PEG5

Tr-PEG5 is a non-cleavable polyethylene glycol (PEG) linker that enhances the pharmacokinetics and stability of therapeutic agents. Its design allows for improved solubility, reduced immunogenicity, and prolonged circulation time in biological systems. The compound's structure facilitates its use in various drug delivery systems, particularly in targeted therapies.

  • Linker Functionality : Tr-PEG5 serves as a linker in ADCs, connecting antibodies to cytotoxic drugs. This linkage enables targeted delivery of the drug to cancer cells while minimizing systemic toxicity. The non-cleavable nature of Tr-PEG5 ensures that the drug remains attached until it reaches the target site.
  • PROTAC Applications : In PROTAC technology, Tr-PEG5 is used to connect ligands that recruit E3 ubiquitin ligases to target proteins for degradation. This approach has shown promise in selectively eliminating disease-causing proteins in cancer therapy.

In Vitro Studies

Research has demonstrated that Tr-PEG5 maintains biological activity when conjugated with therapeutic agents. For instance, a study involving PROTACs synthesized with Tr-PEG5 showed enhanced degradation of liver X receptor beta (LXRβ), indicating effective cellular uptake and target engagement.

Table 1: Comparative Biological Activity of PROTACs with Different Linkers

Linker TypeDegradation ActivityBinding Affinity
PEG3ModerateLow
PEG4HighModerate
Tr-PEG5 Very High High
PEG6ModerateModerate

Case Studies

  • Antibody-Drug Conjugates : In a case study involving Tr-PEG5 as a linker in ADCs, researchers observed that the conjugates exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This underscores the potential of Tr-PEG5 in enhancing therapeutic indices.
  • Targeted Protein Degradation : A notable case study focused on the development of GW3965-PEG5-VH032 PROTACs revealed that compounds utilizing Tr-PEG5 demonstrated superior efficacy in degrading LXRβ compared to those with shorter PEG linkers. This finding highlights the importance of linker length and structure in optimizing biological activity.

Research Findings

Recent studies have provided insights into the optimal conditions for using Tr-PEG5:

  • Concentration Dependence : The biological activity of compounds linked with Tr-PEG5 is concentration-dependent, showing increased efficacy at higher concentrations.
  • Stability and Half-Life : Tr-PEG5 enhances the stability and half-life of conjugated drugs in circulation, which is critical for effective treatment regimens.

Q & A

Q. How can researchers ensure reproducibility in Tr-PEG5 studies given batch-to-batch variability?

  • Methodological Answer : Implement stringent batch documentation (PDI ≤1.05 via GPC, endotoxin levels <0.05 EU/mg) and share raw characterization data (e.g., NMR spectra, MALDI-TOF traces) in supplementary materials. Collaborative inter-laboratory validation using standardized protocols (e.g., ISO 17025) enhances reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tr-PEG4-OH
Reactant of Route 2
Reactant of Route 2
Tr-PEG4-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.